molecular formula C15H14N4O B3495804 N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3495804
M. Wt: 266.30 g/mol
InChI Key: UIKVFQLMNWGZSK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The compound features a fused heterocyclic system that includes both pyrazole and pyrimidine rings, making it a versatile scaffold for various chemical modifications and applications .

Preparation Methods

The synthesis of N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of 2-ethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. .

Scientific Research Applications

N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

This compound stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-11-6-3-4-7-13(11)18-15(20)12-10-17-19-9-5-8-16-14(12)19/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVFQLMNWGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3N=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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